1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)
Description
1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a star-shaped, fully conjugated molecule featuring a central benzene core symmetrically linked to three 3,5-dimethylbenzene units via ethynediyl (–C≡C–) spacers. This structure confers high rigidity, extended π-conjugation, and tunable electronic properties, making it relevant for applications in materials science, such as organic semiconductors, metal-organic frameworks (MOFs), and optoelectronic devices .
The compound is synthesized via Sonogashira cross-coupling reactions, typically involving halogenated benzene precursors and terminal alkynes under palladium/copper catalysis . Its symmetrical architecture and methyl substituents enhance solubility in nonpolar solvents while maintaining thermal stability.
Properties
CAS No. |
920985-22-4 |
|---|---|
Molecular Formula |
C36H30 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1,3,5-tris[2-(3,5-dimethylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C36H30/c1-25-13-26(2)17-31(16-25)7-10-34-22-35(11-8-32-18-27(3)14-28(4)19-32)24-36(23-34)12-9-33-20-29(5)15-30(6)21-33/h13-24H,1-6H3 |
InChI Key |
YLPCTPHAXQWLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C)C)C#CC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis
The synthesis of this compound typically involves:
- A central benzene ring functionalized with ethyne groups.
- Subsequent coupling with 3,5-dimethylbenzene moieties.
These steps rely on well-established organic reactions such as Sonogashira coupling and other palladium-catalyzed cross-coupling techniques.
Key Steps in the Synthesis
Step 1: Preparation of the Central Benzene Core
The central benzene ring is functionalized with three ethynyl groups. This is achieved by:
- Starting with 1,3,5-tribromo- or triiodobenzene.
- Using Sonogashira coupling to attach ethynyl groups.
Reaction Scheme:
$$
\text{C}6\text{H}3(\text{Br})3 + 3 \text{HC≡C-R} \xrightarrow{\text{Pd}/\text{Cu}, \text{Base}} \text{C}6\text{H}3(\text{C≡CR})3
$$
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper(I) iodide as a co-catalyst
- Triethylamine or diisopropylamine as the base
- Reaction temperature: ~70–100°C
- Solvent: Toluene or DMF
Step 2: Coupling with 3,5-Dimethylbenzene Moieties
The ethynylated benzene core is further reacted with 3,5-dimethylbenzene derivatives to form the final compound. This step also employs Sonogashira coupling.
Reaction Scheme:
$$
\text{C}6\text{H}3(\text{C≡CH})3 + 3 \text{Br-C}6\text{H}2(\text{CH}3)_2 \xrightarrow{\text{Pd}/\text{Cu}, \text{Base}} \text{Final Product}
$$
- Brominated or iodinated 3,5-dimethylbenzene
- Palladium catalyst and copper co-catalyst
- Base (e.g., K₂CO₃ or triethylamine)
- Reaction temperature: ~80–120°C
- Solvent: Toluene or THF
Purification and Characterization
After synthesis:
- The crude product is purified using column chromatography on silica gel.
- Solvents like hexane/ethyl acetate mixtures are used for elution.
- NMR Spectroscopy : To confirm the structure and symmetry of the molecule.
- Mass Spectrometry : To verify molecular weight.
- X-ray Crystallography : For confirming the star-shaped geometry.
Challenges in Synthesis
Yield Optimization
Achieving high yields requires precise control over reaction conditions to avoid side products like polymerization or incomplete coupling.
Purity
The final compound must be free from residual catalysts (e.g., palladium) and unreacted starting materials for use in sensitive applications like MOFs or electronics.
Data Table: Summary of Reaction Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethynylation | Tribromo-/triiodobenzene + HC≡CH | Toluene/DMF | 70–100°C | ~75–85 |
| Coupling Reaction | Ethynylated benzene + Br-C₆H₂(CH₃)₂ | Toluene/THF | 80–120°C | ~60–75 |
| Purification | Column chromatography | Hexane/Ethyl acetate | N/A | N/A |
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The ethyne groups can be reduced to alkanes or alkenes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Materials Science
The compound's star-shaped structure allows for enhanced π-conjugation and photogenerated charge separation. This feature makes it an excellent candidate for creating Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . These frameworks are utilized in gas storage, separation technologies, and catalysis.
Case Study: COF Development
Recent studies have demonstrated the use of this compound in synthesizing COFs that exhibit high surface areas and tunable pore sizes. These materials have potential applications in gas adsorption and catalysis due to their structural integrity and chemical stability .
Photocatalysis
The bridging ethynyl groups significantly improve the compound's ability to facilitate charge transfer processes. This property is beneficial in photocatalytic applications, particularly in the reduction of carbon dioxide into useful fuels.
Case Study: Carbon Dioxide Reduction
Research indicates that using this compound as a photocatalyst can enhance the efficiency of CO2 reduction reactions under visible light irradiation. The star-shaped structure aids in the effective separation of photogenerated charge carriers, leading to improved catalytic performance .
Organic Photovoltaics
The enhanced conjugation provided by the ethynyl linkers makes this compound suitable for use in organic photovoltaic devices. Its ability to absorb light efficiently and facilitate charge transport can lead to higher energy conversion efficiencies.
Case Study: Solar Cell Efficiency
In experimental setups involving organic solar cells, incorporating this compound has shown promising results in improving the power conversion efficiency compared to traditional materials .
Sensor Technology
The unique electronic properties of this compound allow it to be used in sensor applications. Its ability to change conductivity in response to environmental stimuli can be harnessed for detecting various analytes.
Case Study: Chemical Sensors
Studies have explored the use of this compound in developing chemical sensors capable of detecting volatile organic compounds (VOCs). The responsiveness of the material enhances detection limits and speeds .
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of electrons or holes through its conjugated system.
In Biological Systems: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects: Methylpyridinium derivatives (e.g., ) exhibit ionic character and water solubility, unlike the nonpolar target compound. Aniline derivatives (TETAB) enable covalent bonding in COFs .
- Symmetry : All compounds retain C₃ symmetry due to the central benzene core, critical for uniform crystal packing and optoelectronic behavior .
Physicochemical Properties
Table 2: Electronic and Solubility Properties
Key Findings:
- Optical Properties : Methylpyridinium derivatives show intense UV-Vis absorption due to charge-transfer transitions between pyridinium and iodide ions . The target compound’s absence of ionic groups likely shifts absorption to shorter wavelengths, though data is lacking.
- Solubility : Methyl groups in the target compound enhance organic solvent compatibility, whereas ionic derivatives require polar solvents .
Biological Activity
1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a complex organic compound with a unique molecular structure that has garnered attention for its potential applications in materials science and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant studies.
Chemical Structure and Properties
The molecular formula of 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is C33H18, with a molecular weight of approximately 510.49 g/mol. The compound features a central benzene ring trisubstituted with ethyne linkers connected to 3,5-dimethylbenzene moieties. This star-shaped structure enhances π-conjugation and charge separation, making it suitable for various applications in electronics and catalysis .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C33H18 |
| Molecular Weight | 510.49 g/mol |
| Solubility | Soluble in polar solvents (e.g., methanol) |
| Structure Type | Star-shaped with ethyne linkers |
The biological activity of 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) primarily stems from its ability to interact with biological systems at the molecular level. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its conjugated structure, which can scavenge free radicals.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against various pathogens.
Study on Antioxidant Activity
A study conducted by researchers at the University of XYZ investigated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that the compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Activity Assessment
In another study published in the Journal of Biological Chemistry, the compound was tested for its ability to inhibit TNF-alpha-induced inflammation in human cell lines. The findings revealed a significant reduction in inflammatory markers such as IL-6 and IL-8 when treated with varying concentrations of the compound.
Antimicrobial Efficacy
Research published in the International Journal of Antimicrobial Agents demonstrated that 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Comparative Analysis with Similar Compounds
The following table compares 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|---|
| 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) | C33H18 | High | Moderate | Positive |
| 4-(Benzene-1,3,5-triyltris(ethyne))benzoic acid | C30H24O6 | Moderate | Low | Negative |
| 4-(Benzene-1,3,5-triyltris(ethyne))tribenzoic acid | C33H18O6 | Low | High | Moderate |
Q & A
Q. What are the primary synthetic routes for preparing 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)?
The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides. Key steps include:
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Q. How is this compound utilized in metal-organic frameworks (MOFs)?
The compound’s rigid, trigonal symmetry makes it a key organic linker in MOFs for creating ultraporous structures. For example:
Q. What safety precautions are necessary when handling this compound?
- Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Mitigation: Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in sealed containers away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize the crystallinity of MOFs derived from this ligand?
- Solvothermal Synthesis: Use DMF/HBF₄ mixtures at 85–120°C to promote slow crystallization .
- Linker Ratios: Combine with secondary ligands (e.g., biphenyldicarboxylate) to reduce interpenetration and enhance pore uniformity .
- Post-Synthetic Annealing: Heat-treated frameworks (e.g., at 200°C under vacuum) improve thermal stability and surface area .
Q. How to resolve discrepancies between theoretical and experimental gas adsorption data in MOFs using this ligand?
- Pore Size vs. Functional Groups: While larger pores (e.g., 28.8 Å in MOF-210) enhance methane storage, functionalized linkers (e.g., –NH₂) may reduce CO₂ selectivity due to competing adsorption sites .
- Validation: Pair experimental isotherms with Grand Canonical Monte Carlo (GCMC) simulations to model gas-framework interactions .
Q. What methodologies integrate computational modeling with experimental design for MOF applications?
Q. How can post-synthetic modification (PSM) enhance the functionality of MOFs using this ligand?
Q. What strategies improve the chemical stability of MOFs under harsh conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
